molecular formula C7H10ClN2O2S B2740619 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride CAS No. 76629-21-5

5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride

Cat. No. B2740619
CAS RN: 76629-21-5
M. Wt: 221.68
InChI Key: PWJJQXDUUZAJEQ-UHFFFAOYSA-M
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Description

5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride is a chemical compound with the empirical formula C7H9ClN2O2S and a molecular weight of 220.68 . It is a heterocyclic compound that is part of the azole family .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the current literature.

Scientific Research Applications

Synthesis and Anti-inflammatory Applications

Research has shown that derivatives of 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, the synthesis of new imidazolyl acetic acid derivatives was carried out, leading to compounds that exhibited significant anti-inflammatory activity against carrageenan-induced rat paw edema and analgesic activity using the writhing test in albino mice. Specifically, compounds were found to inhibit writhing effectively, with some being twice as effective as the reference standard (Khalifa & Abdelbaky, 2008).

Antimicrobial Activities

Another significant application of these compounds is in the development of antimicrobial agents. A study described the synthesis of novel imidazothiazole and glycocyamidine derivatives from 5,5-diphenyl-2-thioxoimidazolidin-4-one. These compounds, upon evaluation, showed promising antimicrobial activities, highlighting the potential of 5,6-Dihydroimidazo[2,1-b][1,3]thiazol derivatives in creating effective antimicrobial drugs (Magd El-Din et al., 2007).

Synthesis of Heterocyclic Compounds

The chemical versatility of 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride allows for the synthesis of various heterocyclic compounds. One study reported the selective cyclization of S-substituted imidazolethione to synthesize polysubstituted imidazothiazoles, which are valuable in the development of novel pharmaceuticals due to their potential biological activities (Faty et al., 2015).

Ring-Ring Interconversion Studies

Research on ring-ring interconversion has provided insights into the reactivity of this class of compounds, contributing to the understanding of their chemical properties and potential as mutagenic compounds. Such studies are crucial for designing safer and more effective pharmaceutical agents (Andreani et al., 1997).

properties

IUPAC Name

2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S.ClH/c10-6(11)3-5-4-12-7-8-1-2-9(5)7;/h4H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPMVWCZJGAAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride

CAS RN

76629-21-5
Record name Imidazo[2,1-b]thiazole-3-acetic acid, 5,6-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76629-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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